Homofuraneol, also known as 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is a naturally occurring organic compound belonging to the furanone class. It is a key aroma compound found in a wide variety of foods, including fruits, wines, and cooked products. Homofuraneol contributes significantly to the sensory properties of these products, imparting a characteristic caramel-like, sweet, and fruity aroma. [, , , , ]
Its presence and concentration vary depending on factors such as the food type, processing methods, and storage conditions. [, , , , ] Homofuraneol is particularly important in the food and beverage industry for its flavoring properties and its role in creating complex aroma profiles. [, , , , ]
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as homofuraneol, is a furanone derivative recognized for its sweet, caramel-like aroma. This compound is naturally present in various fruits and plays a significant role in the flavor and fragrance industry due to its pleasant scent. It is classified under the category of volatile organic compounds and is particularly noted for its contributions to the flavor profiles of food products such as soy sauce and roasted coffee .
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one can be synthesized through several methods. A common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, which leads to cyclization and subsequent hydrolysis. This method is favored for its efficiency and ability to yield high quantities of the compound.
In industrial settings, biotechnological processes are often employed for the production of homofuraneol, utilizing biosynthetic enzymes. These methods enhance production efficiency while maintaining high yields, making them preferable over traditional chemical synthesis.
The molecular structure of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one can be represented by the following chemical formula:
The compound features a furan ring with a hydroxyl group and an ethyl side chain, contributing to its aromatic properties .
The molecular weight of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one is approximately 142.15 g/mol. Its structural characteristics enable it to participate in various chemical reactions typical of furan derivatives.
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one undergoes several types of chemical reactions:
The specific conditions and reagents used in these reactions significantly influence the major products formed. For instance, oxidation conditions can yield various oxidized forms based on the strength of the oxidizing agent employed.
The mechanism of action for 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one primarily revolves around its interactions in flavor chemistry and potential biological activities. It is involved in the Maillard reaction, which is critical in developing flavors during cooking processes. This compound's structure allows it to act as a flavor enhancer by contributing to the complexity of taste profiles in food products .
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one is characterized by:
The chemical properties include:
Relevant analytical techniques such as gas chromatography and mass spectrometry are commonly used to study its properties and behavior in various environments .
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one has a wide range of applications across various fields:
The compound is systematically named 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one according to IUPAC rules, reflecting its furanone core with hydroxy, methyl, and ethyl substituents at specific positions. It is commercially designated under FEMA number 3623, indicating its approval as a flavoring agent. A wide array of synonyms is used across scientific and industrial contexts, including homofuraneol, ethyl furanone, and 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone. These aliases arise from historical naming conventions, tautomeric forms, and applications in flavor chemistry [3] [7] [8]. Key synonyms are cataloged below:
Table 1: Common Synonyms and Identifiers
Synonym | Source/Context |
---|---|
Homofuraneol | Industry standard |
FEMA 3623 | Flavor industry regulation |
Methyl furaneol | Comparative to furaneol (strawberry furanone) |
4-Hydroxy-5-ethyl-2-methyl-3(2H)-furanone | Systematic variant |
Soy furanone | Natural occurrence in fermented soy products |
The molecular formula C₇H₁₀O₃ (molecular weight: 142.15 g/mol) features a furanone ring system with keto-enol tautomerism. This compound exhibits structural isomerism, coexisting as two tautomers: 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one (1a) and 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one (1b), collectively termed homofuraneol. These tautomers interconvert via proton shifts, stabilizing the molecule through intramolecular hydrogen bonding [2] [10].
Chiral centers in each tautomer generate four stereoisomers (two enantiomeric pairs). A stereochemical study successfully separated these isomers using chromatographic resolution and determined absolute configurations via vibrational circular dichroism (VCD) spectroscopy. The study further correlated stereochemistry with odor profiles, revealing enantiomer-specific sensory nuances [2] [10].
This furanone derivative is a pale yellow to brown liquid (clear when purified) with a density of 1.138–1.183 g/mL at 25°C and a refractive index of n²⁰/D = 1.509–1.514. Boiling points range from 231°C to 249°C (lit.), varying with measurement conditions and sample purity. It is sparingly soluble in chloroform and methanol but highly soluble in water (predicted solubility: 254 g/L). The calculated octanol-water partition coefficient (LogP = 0.06–0.87) indicates moderate hydrophilicity, consistent with its use in aqueous food matrices. The compound should be stored at room temperature (or 0–8°C for mixtures) under inert atmosphere to prevent degradation [3] [6] [8].
Table 2: Key Physicochemical Properties
Property | Value | Conditions/Source |
---|---|---|
Molecular Weight | 142.15 g/mol | - |
Density | 1.138–1.183 g/mL | 25°C |
Boiling Point | 231–249°C | 760 mmHg |
Refractive Index | 1.509–1.514 | n²⁰/D |
LogP | 0.06–0.87 | Predicted/experimental |
Water Solubility | 254 g/L | ALOGPS prediction |
Nuclear Magnetic Resonance (NMR):While experimental NMR data is limited in the search results, the SMILES string (CCC1=C(C(=O)C(O1)C)O) and InChI Key (QJYOEDXNPLUUAR-UHFFFAOYSA-N) enable structural reconstruction for spectral prediction. The presence of carbonyl (C=O), hydroxyl (-OH), and alkyl substituents suggests characteristic signals:
Mass Spectrometry (MS):The molecular ion [M]⁺ is expected at m/z 142.15. Predicted fragmentation includes loss of H₂O (m/z 124) and CO (m/z 96). LC-MS/MS spectra show primary fragments at m/z 124.05, 97.03, and 81.03, corresponding to dehydration and furan ring cleavage products [6].
Infrared (IR) Spectroscopy:Key absorptions include:
Table 3: Summary of Predicted Spectral Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 1.2 (t, 3H), δ 2.2 (s, 3H), δ 2.5 (q, 2H), δ 9.5 (s, 1H, OH) |
MS/MS | m/z 142 [M]⁺, 124 [M-H₂O]⁺, 97 [M-COOH]⁺ |
IR | 3300 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O) |
This structural characterization provides the foundation for identifying homofuraneol in complex matrices (e.g., food, fragrances) and quality control in industrial synthesis [6] [9].
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